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Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

Cat. No.: B3291224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of chloro-

trimethoxyaniline isomers. This class of compounds is of significant interest in medicinal

chemistry and materials science due to the diverse pharmacological and electronic properties

conferred by the specific substitution patterns of chloro and trimethoxy groups on the aniline

scaffold. Understanding these properties is crucial for rational drug design, synthesis

optimization, and the development of novel functional materials.

Core Physicochemical and Electronic Properties
The electronic and steric effects of the chloro and methoxy substituents significantly influence

the physicochemical properties of the aniline ring. The chlorine atom, being electronegative,

acts as an electron-withdrawing group through induction, while the methoxy groups are

electron-donating through resonance. The interplay of these effects, dictated by their positions

on the aromatic ring, modulates properties such as basicity (pKa), lipophilicity (LogP), and

reactivity.

General Substituent Effects:
Electron-donating groups (methoxy) generally increase the electron density on the aniline

nitrogen, leading to a higher pKa (increased basicity).
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Electron-withdrawing groups (chloro) decrease the electron density on the nitrogen, resulting

in a lower pKa (decreased basicity).[1]

The position of the substituents (ortho, meta, para) relative to the amino group has a

profound impact on these electronic effects and can also introduce steric hindrance, affecting

reaction rates and binding affinities.

Quantitative Data Summary
The following tables summarize key physicochemical and computed properties for a selection

of chloro-trimethoxyaniline isomers and related compounds. Due to the vast number of possible

isomers, this table presents data for representative examples where information is publicly

available.

Table 1: Physicochemical Properties of Selected Chloro-Trimethoxyaniline Isomers and

Related Compounds
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Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

2-Chloro-5-

methoxyanilin

e

2401-24-3 C₇H₈ClNO 157.60 23-27 133-257

2-Chloro-4-

methoxyanilin

e

29242-84-0 C₇H₈ClNO 157.60 - -

4-Chloro-3-

methoxyanilin

e

13726-14-2 C₇H₈ClNO 157.60 - -

4-Chloro-2,5-

dimethoxyanil

ine

6358-64-1 C₈H₁₀ClNO₂ 187.62 118.0 - 122.0 -

3,4,5-

Trimethoxyan

iline

24313-88-0 C₉H₁₃NO₃ 183.20 110-113[2] -

2,4,5-

Trimethoxyan

iline

26510-91-8 C₉H₁₃NO₃ 183.20 - -

2,4,6-

Trimethoxyan

iline

14227-17-9 C₉H₁₃NO₃ 183.20 70-72[3]
125-127 @

0.1 mmHg[4]

5-Chloro-2-

(3,4,5-

trimethoxyph

enoxy)aniline

- C₁₅H₁₆ClNO₄ 309.74 - -

Data sourced from PubChem[5][6][7][8][9][10][11], Sigma-Aldrich[12], Chem-Impex[13][14],

ChemShuttle[3], and Tokyo Chemical Industry. Note: Missing data indicates that this

information was not readily available in the searched sources.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chembk.com/en/chem/3,4,5-trimethoxy%20aniline
https://www.chemshuttle.com/2-4-6-trimethoxyaniline.html
https://store.apolloscientific.co.uk/product/246-trimethoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-methoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-methoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2_5-dimethoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5-Trimethoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_5-Trimethoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-methoxyaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-_3_4_5-trimethoxyphenoxy_aniline
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh303c5e71?context=bbe
https://www.chemimpex.com/products/27171
https://www.chemimpex.com/products/27675
https://www.chemshuttle.com/2-4-6-trimethoxyaniline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3291224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Computed Properties of Selected Chloro-Trimethoxyaniline Isomers and Related

Compounds

Compound Name XLogP3 pKa (predicted)

2-Chloro-4-methoxyaniline 2.3[5] -

4-Chloro-3-methoxyaniline - -

4-Chloro-2,5-dimethoxyaniline 1.8[7] -

3,4,5-Trimethoxyaniline 0.8[8] -

2,4,5-Trimethoxyaniline 1.2[9] -

5-Chloro-2-(3,4,5-

trimethoxyphenoxy)aniline
3.3[11] -

Data sourced from PubChem[5][6][7][8][9][11]. Note: Predicted pKa values for these specific

isomers are not readily available in public databases and would require dedicated

computational studies.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of each specific chloro-

trimethoxyaniline isomer are often proprietary or published within specific research articles.

However, this section outlines general methodologies commonly employed for this class of

compounds.

General Synthesis of Substituted Anilines
A common route for the synthesis of substituted anilines involves the nitration of a

corresponding substituted benzene, followed by the reduction of the nitro group to an amine.

[15]

1. Nitration:

The appropriately substituted chlorotrimethoxybenzene is treated with a nitrating agent,

typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
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The reaction is usually carried out at a controlled temperature to prevent over-nitration and

side reactions.

The product, a nitro-substituted chlorotrimethoxybenzene, is then isolated and purified.

2. Reduction:

The nitro group is reduced to an amino group using various reducing agents.

Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon

catalyst) or reduction with metals in acidic media (e.g., iron in acetic acid or stannous

chloride in ethanol).[15]

The choice of reducing agent can depend on the presence of other functional groups in the

molecule.[15]

The final aniline product is then purified, typically by crystallization or chromatography.

Determination of pKa by UV-Vis Spectrophotometry
The pKa of anilines can be determined experimentally using UV-Vis spectrophotometry by

monitoring the change in absorbance at a specific wavelength as a function of pH.

Preparation of Solutions: A stock solution of the chloro-trimethoxyaniline isomer is prepared

in a suitable solvent (e.g., methanol or water). A series of buffer solutions of known pH are

also prepared.

Spectrophotometric Measurement: A small aliquot of the stock solution is added to each

buffer solution. The UV-Vis spectrum of each solution is recorded.

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated

forms of the aniline have different extinction coefficients is plotted against the pH. The pKa is

the pH at which the concentrations of the protonated and deprotonated forms are equal,

which corresponds to the inflection point of the resulting sigmoid curve.

Visualizations
Logical Relationship of Substituent Effects on pKa

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://m.youtube.com/watch?v=q2xmLjVYS68
https://m.youtube.com/watch?v=q2xmLjVYS68
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3291224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general influence of electron-donating and electron-

withdrawing groups on the basicity (pKa) of the aniline amino group.

Logical Relationship of Substituent Effects on Aniline pKa
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Caption: Influence of substituent electronic effects on the pKa of aniline.

General Experimental Workflow for Synthesis and
Characterization
This diagram outlines a typical workflow for the synthesis and characterization of a chloro-

trimethoxyaniline isomer.
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General Workflow for Synthesis and Characterization
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Caption: A typical synthesis and characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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